molecular formula C10H8N2O4 B8608525 Methyl 8-hydroxy-5-oxo-5,6-dihydro-1,6-naphthyridine-7-carboxylate

Methyl 8-hydroxy-5-oxo-5,6-dihydro-1,6-naphthyridine-7-carboxylate

Cat. No.: B8608525
M. Wt: 220.18 g/mol
InChI Key: AOTWTCZDLMVIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-hydroxy-5-oxo-5,6-dihydro-1,6-naphthyridine-7-carboxylate is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 8-hydroxy-5-oxo-6H-1,6-naphthyridine-7-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)7-8(13)6-5(9(14)12-7)3-2-4-11-6/h2-4,13H,1H3,(H,12,14)

InChI Key

AOTWTCZDLMVIIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=N2)C(=O)N1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared as described in M. Suzuki et.al., Synthetic Communications, 1978, pg. 461. To a solution of furo[3,4]pyridine-5,7-dione (130 g, 872 mmol) in anhydrous DMF (250 ml) was added 1 liter of dry THF and methyl isocyanoacetate (86.4 g, 872 mmol). This was stirred for 15 minutes at 40° C. under nitrogen, followed by dropwise addition of DBU (132.8 g, 130.4 ml, 872 mmol) which was dissolved in THF (300 ml). After one hour the solvent was removed under reduced pressure and the resultant crude 2-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]nicotinic acid and regioisomeric 3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]pyridine-2-carboxylic acid products were taken up into MeOH (1 liter). Concentrated HCl (12 M, 291 ml) was then added dropwise while the solution stirred at 55° C. This was stirred for 0.5 hours at which time the crude solids were collected by vacuum filtration. The desired regioisomer was purified by successive recrystallizations in methanol. This provided pure yellow solids. TLC (silica, 90:10:3, dichloromethane, methanol, acetic acid), R f (desired regioisomer)=0.23, R f (undesired regioisomer)=0.62.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
86.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
130.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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